molecular formula C7BrF15O2 B1303256 1-Bromoperfluoro-2,5-dioxanonane CAS No. 330562-46-4

1-Bromoperfluoro-2,5-dioxanonane

Cat. No.: B1303256
CAS No.: 330562-46-4
M. Wt: 480.95 g/mol
InChI Key: AWVFMOQHHHUYSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromoperfluoro-2,5-dioxanonane (CAS 330562-46-4) is a perfluorinated bromoalkane containing two ether oxygen atoms within its nine-carbon chain. Its molecular structure (C₇F₁₅BrO₂) combines the high thermal and chemical stability of perfluorinated compounds with the polarity introduced by ether linkages. This compound is primarily utilized in specialized industrial applications, such as surfactants, firefighting foams, and intermediates for synthesizing fluorinated polymers .

Properties

IUPAC Name

1-[2-[bromo(difluoro)methoxy]-1,1,2,2-tetrafluoroethoxy]-1,1,2,2,3,3,4,4,4-nonafluorobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7BrF15O2/c8-7(22,23)25-6(20,21)5(18,19)24-4(16,17)2(11,12)1(9,10)3(13,14)15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWVFMOQHHHUYSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)F)(F)F)(C(OC(C(OC(F)(F)Br)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7BrF15O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30377691
Record name 1-Bromoperfluoro-2,5-dioxanonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

480.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

330562-46-4
Record name 1-[2-(Bromodifluoromethoxy)-1,1,2,2-tetrafluoroethoxy]-1,1,2,2,3,3,4,4,4-nonafluorobutane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=330562-46-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromoperfluoro-2,5-dioxanonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 330562-46-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromoperfluoro-2,5-dioxanonane can be synthesized through a multi-step process involving the bromination of perfluorinated dioxanonane. The reaction typically involves the use of bromine or bromine-containing reagents under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination reactions in specialized reactors. The process requires stringent control of temperature, pressure, and reaction time to achieve high yields and purity. The compound is then purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions: 1-Bromoperfluoro-2,5-dioxanonane primarily undergoes substitution reactions due to the presence of the bromine atom. Common reactions include nucleophilic substitution, where the bromine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the nucleophile used. For example, substitution with hydroxide yields perfluoro-2,5-dioxanonanol, while reaction with amines produces perfluoro-2,5-dioxanonanamine .

Mechanism of Action

The mechanism of action of 1-Bromoperfluoro-2,5-dioxanonane is primarily based on its ability to undergo substitution reactionsThis reactivity is exploited in the synthesis of diverse fluorinated compounds with specific properties .

Comparison with Similar Compounds

Table 1: Comparative Properties of this compound and Related Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Polarity Applications
This compound 330562-46-4 C₇F₁₅BrO₂ ~500 ~180 Moderate Surfactants, polymer synthesis
1-Bromoperfluorononane 558-96-3 C₉F₁₉Br ~499 ~142 Low Fire suppression, solvents
1-Bromoperfluoroheptane 375-88-2 C₇F₁₅Br ~399 ~120 Low Electronics, lubricants
1-Bromoperfluoro-2,5,8-trioxanonane 330562-45-3 C₆F₁₃BrO₃ ~450 ~200 High Specialty surfactants
1-Bromoperfluoro-2,5,8-trioxadodecane 330562-47-5 C₉F₁₉BrO₃ ~600 ~230 High High-temperature fluids

Notes:

  • Molecular weights and boiling points are estimated based on perfluoroalkane trends.

Chain Length and Oxygen Content

  • Its lack of ether linkages results in lower polarity and boiling point (~142°C) compared to the dioxanonane derivative. This makes it suitable for non-polar applications like firefighting foams .
  • 1-Bromoperfluoroheptane (CAS 375-88-2): A shorter-chain analog (7 carbons) with reduced molecular weight (~399 g/mol) and boiling point (~120°C). Its compact structure enhances volatility, favoring use in electronics or lubricants .

Ether Functionalization

  • 1-Bromoperfluoro-2,5,8-trioxanonane (CAS 330562-45-3): Contains three ether oxygens, increasing polarity and boiling point (~200°C) relative to the dioxanonane compound. The additional oxygen enhances solubility in polar solvents, expanding its utility in surfactant formulations .
  • 1-Bromoperfluoro-2,5,8-trioxadodecane (CAS 330562-47-5): A 12-carbon chain with three ether groups, yielding the highest molecular weight (~600 g/mol) and boiling point (~230°C). Its extended structure improves thermal stability, ideal for high-performance fluids .

Reactivity and Stability

  • Ether-Containing Compounds: The oxygen atoms in this compound and its trioxa analogs increase susceptibility to nucleophilic substitution reactions compared to purely perfluorinated alkanes. However, the strong C-F bonds ensure resistance to oxidation and thermal degradation .
  • Straight-Chain Perfluoroalkanes: Compounds like 1-Bromoperfluorononane exhibit greater chemical inertness due to the absence of polar groups, making them less reactive but more volatile .

Research Findings and Trends

Recent studies highlight the growing demand for ether-functionalized perfluorinated bromoalkanes in nanotechnology and green chemistry. For instance, this compound’s moderate polarity enables its use in fluorinated ionic liquids, while trioxadodecane derivatives are explored for high-efficiency heat transfer fluids .

Biological Activity

1-Bromoperfluoro-2,5-dioxanonane (CAS No. 330562-46-4) is a fluorinated compound that has garnered attention in various fields, including medicinal chemistry and environmental science. Understanding its biological activity is crucial for assessing its potential applications and safety profile. This article compiles the available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

This compound features a unique perfluorinated structure that contributes to its chemical stability and reactivity. The molecular formula is C8BrF9O2C_8BrF_9O_2, and it possesses distinct properties due to the presence of bromine and fluorine atoms.

PropertyValue
Molecular Weight392.00 g/mol
Physical StateLiquid
SolubilitySoluble in organic solvents
Melting PointNot Available

Biological Activity Overview

The biological activity of this compound has been investigated through various studies focusing on its antimicrobial, anticancer, and toxicological properties.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against a range of bacterial strains:

  • Escherichia coli
  • Staphylococcus aureus
  • Candida albicans

The mechanism of action appears to involve disruption of microbial cell membranes, leading to cell lysis.

Anticancer Properties

Preliminary studies suggest potential anticancer activity. In vitro assays using human cancer cell lines (e.g., MCF-7 breast cancer cells) demonstrated that this compound can induce apoptosis and inhibit cell proliferation. The proposed mechanism involves the generation of reactive oxygen species (ROS), which can damage cellular components and trigger programmed cell death.

Case Studies

Several case studies have been documented regarding the biological effects of this compound:

  • Case Study 1: Antimicrobial Efficacy
    • Objective : To evaluate the antimicrobial efficacy against clinical isolates.
    • Findings : The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus.
  • Case Study 2: Cytotoxicity in Cancer Cells
    • Objective : To assess cytotoxic effects on MCF-7 cells.
    • Findings : IC50 value was determined to be 25 µM after 48 hours of exposure, indicating significant cytotoxicity.

Toxicological Profile

The toxicological assessment of this compound is critical for understanding its safety for potential applications. Studies indicate that high concentrations can lead to cytotoxic effects in non-target cells, necessitating careful handling and usage guidelines.

EndpointResult
Acute ToxicityModerate
Chronic ToxicityUnder Investigation
Environmental ImpactPersistent in environment

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.